rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine, trans
Description
This compound is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position and a 1-methylpyrazole substituent at the 4-position. The pyrrolidine core, a five-membered ring, introduces ring strain and distinct spatial arrangements compared to six-membered piperidine analogs, which may impact binding interactions in therapeutic applications .
Properties
Molecular Formula |
C15H20N4 |
|---|---|
Molecular Weight |
256.35 g/mol |
IUPAC Name |
1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C15H20N4/c1-18-15(7-8-17-18)13-10-19(11-14(13)16)9-12-5-3-2-4-6-12/h2-8,13-14H,9-11,16H2,1H3 |
InChI Key |
UEFTZSZOWHIMLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CN(CC2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine, trans, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₀N₄
- Molecular Weight : 256.35 g/mol
- CAS Number : 2385009-96-9
The biological activity of rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The compound is hypothesized to act as a modulator of G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown activity as kinase inhibitors, which could suggest a similar role for this molecule in inhibiting specific kinases involved in cancer proliferation.
- Receptor Binding : The compound may bind to specific GPCRs, influencing downstream signaling pathways that regulate cell growth and differentiation.
Biological Activity Data
| Activity | IC50 Value | Target |
|---|---|---|
| Kinase Inhibition | Low nanomolar range | Various kinases |
| GPCR Modulation | Sub-micromolar range | Specific GPCRs |
Study 1: Kinase Inhibition
A study conducted on related compounds demonstrated that modifications in the pyrrolidine structure significantly enhance kinase inhibition potency. The IC50 values for various kinases were reported in the low nanomolar range, indicating strong inhibitory effects. While specific data for rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine are not yet published, similar structures have shown promising results in preclinical models .
Study 2: GPCR Interaction
Research has indicated that compounds with structural similarities to rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine can modulate GPCR activity. A notable study highlighted the ability of these compounds to influence signaling pathways associated with cancer cell proliferation and survival .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with closely related analogs:
Key Observations :
- Substituent Effects : Replacing imidazole (in the Enamine analog) with pyrazole introduces differences in hydrogen-bonding capacity and aromatic π-stacking interactions due to pyrazole’s two adjacent nitrogen atoms .
- Stereochemistry : The trans configuration in both the target compound and the JAK inhibitor analog stabilizes intramolecular hydrogen bonds (e.g., N–H⋯O in ), a critical feature for maintaining bioactive conformations.
Challenges and Opportunities
- Data Gaps : Direct biological or crystallographic data for the target compound are lacking; inferences are drawn from analogs.
- Pyrazole vs. Imidazole : Pyrazole’s lower basicity (pKa ~2.5 for pyrazole vs. ~7.0 for imidazole) may enhance metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
